7-N-(2-Oxoethyl)guanine
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Overview
Description
7-N-(2-Oxoethyl)guanine is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. This compound is formed as a result of the interaction between guanine and vinyl chloride, a known carcinogen. The formation of this compound is significant in the study of DNA adducts and their role in mutagenesis and carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-N-(2-Oxoethyl)guanine typically involves the reaction of guanine with 2-chloroethylene oxide, which is an oxidative metabolite of vinyl chloride. This reaction can be carried out under mild acid hydrolysis conditions .
Industrial Production Methods: The key steps involve the preparation of 2-chloroethylene oxide and its subsequent reaction with guanine .
Chemical Reactions Analysis
Types of Reactions: 7-N-(2-Oxoethyl)guanine primarily undergoes alkylation reactions. The compound can also participate in hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions:
Alkylation: The reaction with 2-chloroethylene oxide under mild acid hydrolysis conditions.
Hydrolysis: Mild acid or base conditions can lead to the hydrolysis of the compound.
Major Products: The primary product of the reaction between guanine and 2-chloroethylene oxide is this compound. Further reactions can lead to various derivatives depending on the specific conditions and reagents used .
Scientific Research Applications
7-N-(2-Oxoethyl)guanine has several important applications in scientific research:
Mechanism of Action
7-N-(2-Oxoethyl)guanine exerts its effects by forming DNA adducts, which can lead to mutations during DNA replication. The compound primarily targets the N7 position of guanine in DNA, resulting in the formation of an alkylated adduct. This adduct can cause mispairing during DNA replication, leading to mutations such as GC to AT transitions .
Comparison with Similar Compounds
N2,3-Ethenoguanine: Another DNA adduct formed from the reaction of guanine with vinyl chloride.
7-(2-Hydroxyethyl)guanine: Formed by the addition of a hydroxyethyl group to the N7 position of guanine.
Uniqueness: 7-N-(2-Oxoethyl)guanine is unique due to its specific formation from the oxidative metabolism of vinyl chloride and its role in studying the mutagenic and carcinogenic effects of this compound. Its formation and effects are well-documented, making it a valuable model for understanding DNA adducts and their implications in cancer research .
Properties
CAS No. |
73100-87-5 |
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Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-(2-amino-6-oxo-1H-purin-7-yl)acetaldehyde |
InChI |
InChI=1S/C7H7N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h2-3H,1H2,(H3,8,10,11,14) |
InChI Key |
GWIQUBKMOOZLKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CC=O)C(=O)NC(=N2)N |
Origin of Product |
United States |
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